molecular formula C22H29N3O2 B2539808 6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320146-40-3

6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2539808
CAS No.: 2320146-40-3
M. Wt: 367.493
InChI Key: PDXNCHKTDVPIPK-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the tert-butyl group, and the final coupling with the pyridazinone moiety. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe to study biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridazinone-containing molecules. Examples might include:

  • 6-Tert-butyl-2-{1-[2-(4-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
  • 6-Tert-butyl-2-{1-[2-(3-ethylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Uniqueness

What sets 6-Tert-butyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-6-5-7-17(14-16)15-21(27)24-12-10-18(11-13-24)25-20(26)9-8-19(23-25)22(2,3)4/h5-9,14,18H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNCHKTDVPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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